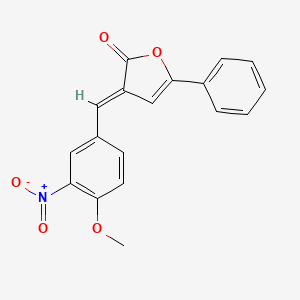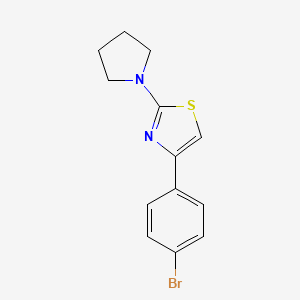
3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone, also known as MNPF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MNPF is a yellow crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. Its chemical structure consists of a furanone ring with a nitro and methoxy group attached to the benzene ring.
Wirkmechanismus
The mechanism of action of 3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone varies depending on its application. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway. In bacteria and fungi, this compound disrupts the cell membrane and inhibits the synthesis of nucleic acids and proteins. In herbicidal activity, this compound inhibits the growth of plants by interfering with the synthesis of chlorophyll.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. In bacteria and fungi, this compound inhibits the growth and reproduction of microorganisms. In plants, this compound inhibits the synthesis of chlorophyll, leading to stunted growth and eventual death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone in lab experiments include its synthetic availability, its ability to selectively target cancer cells, and its potential as a new class of antibiotics and herbicides. The limitations of using this compound in lab experiments include its low solubility in water, its potential toxicity, and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are many future directions for research on 3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone. In medicine, further studies are needed to optimize the dose and delivery method of this compound for cancer treatment. In agriculture, further studies are needed to determine the effectiveness of this compound as a herbicide and its potential impact on the environment. In material science, further studies are needed to optimize the properties of this compound for its use as a photochromic material. Overall, this compound has shown promising results in various fields, and further research is needed to fully understand its potential applications.
Synthesemethoden
3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone can be synthesized through a multistep process involving the condensation of 4-methoxy-3-nitrobenzaldehyde with phenylacetic acid followed by cyclization of the resulting intermediate. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, pH, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results as an anticancer agent by inducing apoptosis in cancer cells. This compound has also been studied for its antibacterial and antifungal properties, making it a potential candidate for developing new antibiotics. In agriculture, this compound has been shown to have herbicidal activity, making it a potential candidate for developing new herbicides. In material science, this compound has been studied for its potential use as a photochromic material due to its ability to change color upon exposure to light.
Eigenschaften
IUPAC Name |
(3E)-3-[(4-methoxy-3-nitrophenyl)methylidene]-5-phenylfuran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c1-23-16-8-7-12(10-15(16)19(21)22)9-14-11-17(24-18(14)20)13-5-3-2-4-6-13/h2-11H,1H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKJFVPGHNKYJZ-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C=C(OC2=O)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C=C(OC2=O)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4-benzyl-1-piperazinyl)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5857611.png)
![3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5857615.png)


![2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5857643.png)

![4-bromo-2-{[(6-methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B5857658.png)
![4-{[(4-chlorophenyl)thio]acetyl}morpholine](/img/structure/B5857662.png)





